2,5-Difluoromandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

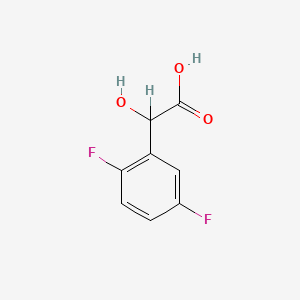

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATKDMCCMCSATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343274 | |

| Record name | 2,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-61-0 | |

| Record name | 2,5-Difluoro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoromandelic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with 2,5-Difluoromandelic acid. This compound is a valuable building block in medicinal chemistry, and this document aims to serve as a foundational resource for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The introduction of two fluorine atoms onto the phenyl ring significantly influences its electronic properties, pKa, and lipophilicity, making it an attractive scaffold for designing novel therapeutic agents.

| Property | Value | Source/Method |

| IUPAC Name | 2-(2,5-difluorophenyl)-2-hydroxyacetic acid | --- |

| CAS Number | 207853-61-0 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 110-112 °C | Commercially available data |

| Boiling Point | ~337 °C (estimated) | Estimation based on structural similarity to mandelic acid and its derivatives |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water and non-polar organic solvents. | Inferred from the structure and general properties of mandelic acids |

Chemical Structure and Stereochemistry

This compound possesses a single chiral center at the alpha-carbon, and therefore exists as a pair of enantiomers, (R)-2,5-Difluoromandelic acid and (S)-2,5-Difluoromandelic acid. The stereochemistry is crucial in drug development as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.1-7.4 | m | Aromatic protons (3H) |

| ~5.2 | s | α-H (methine proton) |

| variable | br s | -OH (hydroxyl proton) |

| variable | br s | -COOH (carboxylic acid proton) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (carboxylic acid) |

| ~155-160 (d, J_CF) | C-F (aromatic) |

| ~115-130 (m) | Aromatic carbons |

| ~70 | C-OH (α-carbon) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium, broad | O-H stretch (alcohol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (acid/alcohol) |

| ~1100-1000 | Strong | C-F stretch |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and chiral resolution of this compound. These are illustrative procedures based on common organic chemistry methodologies for analogous compounds.

Synthesis of this compound

A common route to mandelic acids is the hydrolysis of the corresponding mandelonitrile, which can be synthesized from the appropriate benzaldehyde.

Step 1: Synthesis of 2,5-Difluoromandelonitrile

-

In a well-ventilated fume hood, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

-

Prepare an aqueous solution of sodium cyanide (NaCN, 1.1 eq).

-

Cool the benzaldehyde solution in an ice bath and slowly add the aqueous NaCN solution with vigorous stirring.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-difluoromandelonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

To the crude 2,5-difluoromandelonitrile, add a concentrated solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Chiral Resolution by Diastereomeric Salt Formation

The racemic this compound can be resolved into its individual enantiomers by forming diastereomeric salts with a chiral amine.

-

Dissolve racemic this compound in a suitable hot solvent, such as ethanol or acetone.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-α-phenylethylamine) in the same solvent.

-

Slowly add the chiral amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath or refrigerator can improve the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating the free acid.

-

To liberate the free acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) until the pH is acidic.

-

Extract the enantiomerically enriched this compound with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the purified enantiomer. The other enantiomer can be recovered from the mother liquor.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a versatile building block for introducing a difluorinated phenyl moiety into a target molecule.

A notable application of mandelic acid derivatives is in the development of antithrombotic agents. For instance, derivatives of mandelic acid have been explored as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. A patent for novel mandelic acid derivatives as thrombin inhibitors suggests the potential utility of compounds like this compound in this therapeutic area.[3]

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated, it is known that mandelic acid can be metabolized in biological systems. A general metabolic pathway for mandelic acid involves its conversion to benzoylformic acid and subsequently to benzaldehyde and benzoic acid. The fluorine substituents on the phenyl ring of this compound are expected to influence the rate and regioselectivity of these metabolic transformations, potentially leading to altered pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoromandelic acid (CAS: 207853-61-0) is a fluorinated aromatic alpha-hydroxy acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and acidity (pKa). These modifications are of particular interest in drug discovery and development, where fine-tuning these parameters can lead to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the known physical properties of this compound and outlines the general experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of this compound is limited in publicly available scientific literature. The known properties are summarized in the table below.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 188.13 g/mol | Matrix Scientific[2], Santa Cruz Biotechnology[1] |

| Melting Point | 110-112 °C | Matrix Scientific[2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, this section outlines the general and widely accepted methodologies used for characterizing similar aromatic carboxylic acids.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded. For high-purity compounds, this range is typically narrow.

Workflow for Chemical Compound Characterization

Caption: General workflow for the synthesis and characterization of a chemical compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

A small amount of the sample is placed in a distillation flask. The pressure inside the apparatus is reduced using a vacuum pump, and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

Methodology:

A saturated solution of the compound is prepared in a specific solvent (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. The solution is allowed to equilibrate, and then a known volume of the supernatant is carefully removed. The amount of dissolved solute in that volume is determined analytically, often by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. This process is repeated for a range of solvents to generate a solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

Potentiometric titration is a common method for pKa determination. A solution of the acid of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized. For compounds containing fluorine atoms, ¹⁹F NMR spectroscopy can also be a powerful tool for pKa determination by monitoring the change in the fluorine chemical shift as a function of pH.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the solution is placed in an NMR tube. The sample is then subjected to a strong magnetic field in an NMR spectrometer. The resulting spectrum shows signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the beam of an IR spectrometer. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of the functional groups in the molecule. For a carboxylic acid like this compound, characteristic peaks for the O-H, C=O, and C-F bonds would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Methodology:

A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The spectrum shows the relative abundance of each ion, with the molecular ion peak providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Conclusion

While the complete physicochemical profile of this compound is not yet fully documented in publicly accessible literature, this guide provides the currently available data and outlines the standard experimental procedures for a comprehensive characterization. The presence of two fluorine atoms on the phenyl ring is expected to influence its acidity, lipophilicity, and metabolic stability, making it a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science. The experimental protocols described herein provide a roadmap for researchers to fully elucidate the physical properties of this and other novel fluorinated compounds.

References

2,5-Difluoromandelic Acid (CAS 207853-61-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, make it a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine can significantly modify the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a technical overview of the known properties, a representative synthesis methodology, and potential applications of this compound, based on available scientific literature and chemical data. It is important to note that detailed experimental data, including specific spectroscopic analyses and biological activity studies for this particular compound, are not widely available in the public domain.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 207853-61-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][4] |

| Molecular Weight | 188.13 g/mol | [1][2][4] |

| Appearance | Off-white to slight yellow solid | [3] |

| Melting Point | 110-112 °C | [1][2] |

| Purity | ≥95% (as commercially available) | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a common and well-established method for the synthesis of mandelic acids is the hydrolysis of the corresponding mandelonitrile, which is formed from the reaction of a benzaldehyde with a cyanide source.

Representative Experimental Protocol: Synthesis from 2,5-Difluorobenzaldehyde

This protocol is a representative method based on the known synthesis of mandelic acid derivatives and is provided for illustrative purposes.[5][6][7] Researchers should conduct their own optimization and safety assessments.

Step 1: Formation of 2,5-Difluoromandelonitrile

-

In a well-ventilated fume hood, a solution of 2,5-difluorobenzaldehyde (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.

-

A solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN, ~1.1 equivalents), is added dropwise to the cooled aldehyde solution.

-

A catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂) can be added to facilitate the reaction.

-

The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature, while the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, the reaction is quenched by the addition of water or a mild aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude mandelonitrile intermediate.

Step 2: Hydrolysis to this compound

-

The crude 2,5-difluoromandelonitrile is added to a concentrated acid solution, typically aqueous hydrochloric acid.

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).

-

After cooling to room temperature, the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield the final product.

Spectroscopic Characterization

Specific, experimentally obtained spectroscopic data for this compound are not available in the reviewed literature. The following sections describe the expected spectral characteristics based on its chemical structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substitutions, these protons will exhibit complex splitting patterns (multiplets) due to both proton-proton and proton-fluorine couplings.

-

Methine Proton (-CH(OH)-): A singlet or a doublet (if coupled to the hydroxyl proton) is expected, typically in the δ 5.0-5.5 ppm range.

-

Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): These protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration. They may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal is expected in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). Other aromatic carbons will exhibit smaller, multi-bond couplings to the fluorine atoms.

-

Methine Carbon (-CH(OH)-): A signal is expected around δ 70-75 ppm.

¹⁹F NMR Spectroscopy

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be characteristic of their positions relative to each other and the other substituents on the ring.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, and a sharper band around 3400 cm⁻¹ for the alcoholic hydroxyl group.

-

C=O Stretch: A strong absorption band is anticipated around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the carbon-fluorine bonds.

-

Aromatic C=C Stretches: Multiple bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 188.13. Common fragmentation patterns for mandelic acids include the loss of water (H₂O) and the carboxyl group (COOH).

Applications in Drug Discovery and Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The strategic placement of fluorine atoms can bestow several advantageous properties upon a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

-

Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

While general patents describe the use of mandelic acid derivatives in the synthesis of various therapeutic agents, including thrombin inhibitors, specific examples of marketed drugs derived directly from this compound are not prominently featured in the searched literature.[8]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the modulation of signaling pathways by this compound itself. Research on mandelic acid and its derivatives has explored their potential as antimicrobial agents. However, these studies do not specifically report on the 2,5-difluoro isomer. Any biological activity would need to be determined through dedicated screening and pharmacological studies.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in the field of pharmaceutical research and development. Its key value lies in the difluorinated phenyl moiety, which can be incorporated into larger molecules to enhance their drug-like properties. Despite its commercial availability, a comprehensive public dataset detailing its synthesis, full spectral characterization, and biological activity is lacking. This technical guide has compiled the available information and provided a representative synthesis scheme to aid researchers in their work with this compound. Further investigation is warranted to fully elucidate the properties and potential applications of this fluorinated building block.

References

- 1. This compound | 207853-61-0 | INDOFINE Chemical Company [indofinechemical.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. antimex.lookchem.com [antimex.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Difluorobenzaldehyde | 2646-90-4 [chemicalbook.com]

- 6. 2,5-Difluorobenzaldehyde 98 2646-90-4 [sigmaaldrich.com]

- 7. US7022876B2 - Preparation of mandelic acid derivatives - Google Patents [patents.google.com]

- 8. CN1291975C - Novel mandelic acid derivatives and their use as thrombin inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2,5-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid, a fluorinated aromatic alpha-hydroxy acid, serves as a crucial building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed, representative experimental protocol. While specific discovery information and quantitative data for this particular isomer are not extensively documented in publicly available literature, this guide consolidates the available information and provides data for related compounds to offer a comparative context.

Introduction

Mandelic acid and its derivatives are widely utilized as precursors in the synthesis of a variety of pharmaceuticals.[1] The strategic placement of fluorine atoms on the phenyl ring of mandelic acid can lead to drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This compound (CAS No. 207853-61-0) is a high-purity pharmaceutical intermediate recognized for its role in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] The presence of two fluorine atoms on the aromatic ring makes it a valuable synthon for introducing the 2,5-difluorophenyl moiety into target molecules.

Physicochemical Properties

While specific experimental data for this compound is scarce, the general properties can be inferred from its structure and data available for related isomers.

| Property | Data |

| CAS Number | 207853-61-0[3] |

| Molecular Formula | C₈H₆F₂O₃[3] |

| Molecular Weight | 188.13 g/mol [3] |

| Appearance | Expected to be a white crystalline solid |

| Melting Point | Not available. For comparison, 3,5-Difluoromandelic acid has a melting point of 135-139 °C. |

| Solubility | Expected to be soluble in polar organic solvents. |

Synthesis of this compound

A common and well-established method for the synthesis of mandelic acids is through the reaction of the corresponding benzaldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.[2][4] The following is a representative two-step experimental protocol for the synthesis of this compound from 2,5-difluorobenzaldehyde.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2,5-Difluoromandelonitrile

This procedure is adapted from the general synthesis of mandelonitrile from benzaldehyde.[2]

Materials:

-

2,5-Difluorobenzaldehyde

-

Sodium Cyanide (NaCN)

-

Sodium Bisulfite (NaHSO₃)

-

Cracked Ice

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Separatory Funnel

-

Round-bottom flask with magnetic stirrer

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium cyanide in water.

-

Add 2,5-difluorobenzaldehyde to the stirred cyanide solution.

-

Slowly add a saturated solution of sodium bisulfite to the mixture. The addition should be controlled to manage any exotherm.

-

During the addition of the bisulfite solution, add cracked ice to the reaction mixture to maintain a low temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. An oily layer of 2,5-difluoromandelonitrile should form.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer containing the mandelonitrile.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 2,5-difluoromandelonitrile.

Step 2: Hydrolysis of 2,5-Difluoromandelonitrile to this compound

This procedure is based on the acid-catalyzed hydrolysis of nitriles.[4]

Materials:

-

2,5-Difluoromandelonitrile (from Step 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Extraction solvent (e.g., diethyl ether)

-

Recrystallization solvent (e.g., benzene or a mixture of solvents)

Protocol:

-

Place the crude 2,5-difluoromandelonitrile in a round-bottom flask.

-

Add concentrated hydrochloric acid to the flask.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product from the acidic aqueous solution using a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound as a crystalline solid.

Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region, showing coupling to each other and to the fluorine atoms. The benzylic proton will appear as a singlet or a doublet coupled to the hydroxyl proton (if not exchanged with D₂O). The carboxylic acid proton will be a broad singlet. |

| ¹³C NMR | Aromatic carbons will show characteristic C-F couplings. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group will also be present. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. |

| FT-IR | Characteristic peaks for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-F stretches. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (188.03 g/mol ) would be expected. |

| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[2] The difluorophenyl moiety can be incorporated into drug candidates to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

Conclusion

While the discovery and detailed experimental data for this compound are not extensively reported in the surveyed literature, its synthesis can be reliably achieved through established chemical transformations. The provided synthetic protocol, based on the cyanohydrin route from 2,5-difluorobenzaldehyde, offers a practical approach for its preparation in a laboratory setting. The unique properties conferred by the difluoro substitution pattern make this compound a significant and valuable building block for the development of novel therapeutics. Further research into its synthesis optimization and the exploration of its applications in medicinal chemistry is warranted.

References

Spectroscopic Profile of 2,5-Difluoromandelic Acid: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2,5-Difluoromandelic acid is limited. This guide provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols detailed herein are generalized best practices for the analysis of aromatic carboxylic acids.

Introduction

This compound is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its chemical and physical properties, including its spectroscopic characteristics. As a valuable building block in medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is crucial for its application in drug design and development. This document serves as a technical guide to the anticipated spectroscopic data and the methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the known spectral data of closely related analogs such as 2-fluoromandelic acid, 3,5-difluoromandelic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.4 | Multiplet | 3H | Ar-H |

| ~5.2 | Singlet | 1H | -CH(OH) |

| ~3.5-4.5 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~155-160 (d, ¹JCF) | C-F |

| ~153-158 (d, ¹JCF) | C-F |

| ~115-130 | Ar-C |

| ~70 | -CH(OH) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (carboxylic acid) |

| ~3400 | Medium, Broad | O-H stretch (alcohol) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 188.03 | [M]⁺ (Molecular Ion) |

| 171.03 | [M-OH]⁺ |

| 143.03 | [M-COOH]⁺ |

| 123.02 | [M-COOH-HF]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and any significant fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound like this compound using multiple spectroscopic techniques.

Stability and Degradation Profile of 2,5-Difluoromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid is a key chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the stability of this compound, including its intrinsic properties, potential degradation pathways, and methodologies for its stability assessment. While specific public data on the forced degradation of this compound is limited, this document outlines the expected degradation behavior based on the known reactivity of mandelic acid derivatives and fluorinated aromatic compounds. It also provides detailed, adaptable experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction

This compound belongs to the class of alpha-hydroxy acids and possesses a difluorinated phenyl ring. This substitution pattern can significantly influence the molecule's chemical and physical properties, including its stability. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are a regulatory requirement and play a critical role in the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.

Intrinsic Stability and Handling

Based on available safety data, this compound is a solid that should be stored in a cool, dry, well-ventilated area. It is known to be incompatible with strong oxidizing agents, as well as strong acids and bases[1][2]. Exposure to these conditions can lead to decomposition. Hazardous decomposition products are reported to include carbon monoxide, carbon dioxide, and hydrogen fluoride[1].

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in publicly available literature, potential degradation routes can be postulated based on the chemistry of mandelic acid and fluorinated aromatic compounds.

-

Oxidation: The benzylic alcohol group is susceptible to oxidation, which could lead to the formation of 2,5-difluorophenylglyoxylic acid. Further oxidative degradation could result in the cleavage of the molecule. The oxidation of mandelic acid and its derivatives can also lead to oxidative decarboxylation[3][4][5].

-

Decarboxylation: As an alpha-hydroxy acid, this compound may undergo decarboxylation, particularly at elevated temperatures, to form 2,5-difluorobenzyl alcohol.

-

Degradation of the Aromatic Ring: Studies on the degradation of fluorobenzene have shown that the aromatic ring can be hydroxylated and subsequently undergo ring-opening[6][7]. This suggests that under harsh conditions, the 2,5-difluorophenyl moiety could be a site of degradation.

-

Hydrolysis: While the core molecule is not expected to be susceptible to hydrolysis, ester derivatives of this compound would be prone to hydrolysis back to the parent acid.

Below is a postulated degradation pathway for this compound under various stress conditions.

Forced Degradation Studies: Data Presentation

Forced degradation studies are necessary to demonstrate the specificity of stability-indicating methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following tables summarize hypothetical quantitative data from a typical forced degradation study on this compound.

Table 1: Summary of Forced Degradation Conditions and Results

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Total Impurities | Major Degradation Product (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 98.5 | 1.5 | Impurity A |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 | 60 | 85.2 | 14.8 | Impurity B |

| Oxidative | 3% H₂O₂ | 12 | 25 (RT) | 89.7 | 10.3 | Impurity C |

| Thermal | Solid State | 48 | 105 | 95.1 | 4.9 | Impurity D |

| Photolytic | Solid State (ICH Q1B) | - | 25 (RT) | 99.2 | 0.8 | - |

Table 2: Purity Profile of this compound Under Stress Conditions (Hypothetical HPLC Data)

| Stress Condition | Peak Name | Retention Time (min) | Area (%) |

| Unstressed Sample | This compound | 5.2 | 99.8 |

| Unknown Impurity | 3.1 | 0.2 | |

| Acid Hydrolysis | This compound | 5.2 | 98.5 |

| Impurity A | 4.8 | 1.3 | |

| Other Minor Impurities | - | 0.2 | |

| Alkaline Hydrolysis | This compound | 5.2 | 85.2 |

| Impurity B | 6.5 | 12.5 | |

| Other Minor Impurities | - | 2.3 | |

| Oxidative | This compound | 5.2 | 89.7 |

| Impurity C | 7.1 | 9.8 | |

| Other Minor Impurities | - | 0.5 | |

| Thermal | This compound | 5.2 | 95.1 |

| Impurity D | 8.3 | 4.5 | |

| Other Minor Impurities | - | 0.4 |

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline methodologies for forced degradation and the development of a stability-indicating HPLC method.

Forced Degradation Protocol

The following workflow illustrates a typical forced degradation study.

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the solution at 80°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the solution at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time points and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 105°C. At specified time intervals, withdraw samples, dissolve in the solvent, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, dissolve the samples and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is required to separate the parent compound from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative decarboxylation of mandelic acid derivative by recombinant Escherichia coli: a novel method of ethyl vanillin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Fluorinated Mandelic Acids: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of fluorinated mandelic acids in scientific research. The strategic incorporation of fluorine atoms into the mandelic acid scaffold significantly enhances its utility as a versatile building block in drug discovery, a powerful tool in asymmetric synthesis, and a valuable reagent in analytical chemistry. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Research

Fluorinated mandelic acids are derivatives of mandelic acid, an alpha-hydroxy acid, where one or more hydrogen atoms on the phenyl ring are substituted with fluorine. This substitution imparts unique physicochemical properties, including increased metabolic stability, enhanced bioavailability, and altered acidity, making them highly valuable in several research domains.[1][2][3]

-

Pharmaceutical Development: These compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] They are utilized in the development of drugs targeting metabolic disorders, various types of cancer, bacterial infections, and cardiovascular diseases.[4][5] For instance, 4-fluoromandelic acid is a key intermediate in the synthesis of certain cardiovascular and antitumor drugs.[5]

-

Asymmetric Synthesis and Chiral Resolution: Enantiomerically pure fluorinated mandelic acids are valuable chiral resolving agents. Their ability to form diastereomeric salts with racemic mixtures of amines and other bases allows for the efficient separation of enantiomers.[6] They also serve as chiral building blocks in the asymmetric synthesis of complex molecules, where the stereochemistry of the final product is crucial for its biological activity.

-

Agrochemicals: Similar to their role in pharmaceuticals, fluorinated mandelic acids are used in the synthesis of modern agrochemicals, such as fungicides and pesticides. The fluorine substitution can enhance the efficacy and metabolic stability of these compounds in agricultural applications.[1][3]

-

Analytical Chemistry: In analytical chemistry, fluorinated mandelic acids and their derivatives are employed as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds.[7] They are also used as standards in chromatographic techniques for the accurate quantification of related molecules.

Quantitative Data on Applications

The following tables summarize key quantitative data demonstrating the efficacy of fluorinated mandelic acids and their derivatives in various applications.

Table 1: Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

| Compound ID | Target Fungus | EC50 (mg/L) |

| E6 | Verticillium dahlia | 12.7 |

| E13 | Gibberella saubinetii | 20.4 |

| E18 | Sclerotinia sclerotiorum | 8.0 |

Source: Adapted from a study on the in vitro antifungal activity of novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.

Table 2: Chiral Resolution of 4-Fluoromandelic Acid

| Resolving Agent | Resolution Efficiency (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) |

| Levetiracetam | up to 94 | 63 (for (R)-3-chloromandelic acid) |

Source: Data from a study on the resolution of halogenated mandelic acids, including 4-fluoromandelic acid, through enantiospecific co-crystallization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated mandelic acids.

Synthesis of 4-Fluoromandelic Acid

This protocol describes a general method for the synthesis of 4-fluoromandelic acid, which can be adapted from the synthesis of mandelic acid.

Materials:

-

4-Fluorobenzaldehyde

-

Sodium cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Benzene

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Chlorine gas (Cl₂)

-

Crushed ice

-

Round-bottom flasks

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Gas inlet and outlet tubes

-

Separatory funnel

-

Büchner funnel

-

Distillation apparatus

Procedure:

Part A: Synthesis of Dichloroacetophenone (Intermediate)

-

Set up a three-necked round-bottom flask with a gas inlet tube, a gas outlet tube connected to a trap, and a thermometer.

-

In the flask, dissolve 240 g of acetophenone in 1 L of glacial acetic acid.

-

Bubble chlorine gas through the solution at a rate that maintains the temperature below 60°C.

-

Continue chlorination for approximately 5 hours, or until the solution develops a persistent yellow color.

-

Pour the reaction mixture over 6 L of crushed ice and stir until the ice melts.

-

Separate the oily layer of dichloroacetophenone. The crude product can be used directly in the next step.

Part B: Synthesis of Mandelic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 156 g of sodium hydroxide in 1.4 L of water and warm the solution to 60°C.

-

Slowly add 200 g of dichloroacetophenone from the dropping funnel, maintaining the temperature below 65°C. This addition should take about 2 hours.

-

Continue stirring at 65°C for an additional hour.

-

Add 170 mL of 12 M hydrochloric acid.

-

Extract the solution with diethyl ether.

-

Remove the ether by distillation and dry the crude mandelic acid.

-

Add approximately 400 mL of benzene and distill until 100 mL of distillate is collected.

-

Add 6-10 mL of ethanol to dissolve the acid completely.

-

Filter the hot solution and cool the filtrate to 6°C overnight to crystallize the mandelic acid.

Note: This is a general procedure for mandelic acid synthesis. For 4-fluoromandelic acid, 4-fluoroacetophenone would be used as the starting material in Part A. Reaction conditions may need to be optimized.

Enzymatic Kinetic Resolution of Racemic Mandelic Acid Ester

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic mandelic acid ester.[8][9][10]

Materials:

-

Racemic methyl mandelate (or other suitable ester)

-

Immobilized Lipase (e.g., from Pseudomonas cepacia)

-

Phosphate buffer (pH ~7, optimized for the specific lipase)

-

Organic solvent (e.g., heptane)

-

Acyl donor (for acylation reactions, e.g., vinyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath or heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

In a round-bottom flask, dissolve the racemic mandelic acid ester in the chosen organic solvent.

-

Add the phosphate buffer to create a two-phase system.

-

Add the immobilized lipase to the reaction mixture.

-

If performing an acylation, add the acyl donor.

-

Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with agitation (e.g., 500 rpm).[6]

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

-

Stop the reaction when the desired conversion is reached (typically around 50%).

-

Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

-

Separate the organic and aqueous layers.

-

Isolate the product and the unreacted substrate from their respective phases through extraction and solvent evaporation.

Chiral HPLC Separation of Halogenated Mandelic Acids

This protocol provides a method for the analytical separation of halogenated mandelic acid enantiomers using a chiral stationary phase.[8][11]

Materials:

-

Racemic halogenated mandelic acid sample (e.g., 4-fluoromandelic acid)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol or ethanol

-

Trifluoroacetic acid (TFA)

-

Chiral HPLC column (e.g., CHIRALPAK® IC, 250 mm × 4.6 mm, 5 μm)[11]

-

HPLC system with UV detector

-

Solvent filtration and degassing apparatus

Procedure:

-

Prepare the mobile phase by mixing n-hexane and a polarity modifier (isopropanol or ethanol) in a suitable ratio (e.g., 80:20 v/v).

-

Add 0.1% TFA to the mobile phase as an additive.[11]

-

Filter and degas the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.2 mL/min) and temperature (e.g., 25°C).[11]

-

Dissolve the racemic mandelic acid sample in the mobile phase.

-

Inject a small volume (e.g., 10 µL) of the sample onto the column.[11]

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).[11]

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Signaling Pathways and Experimental Workflows

The introduction of fluorine can influence the biological activity of molecules, potentially impacting cellular signaling pathways. While direct modulation of specific pathways by fluorinated mandelic acids is an area of ongoing research, the known effects of fluoride ions on cellular processes provide a basis for hypothesized mechanisms of action.

MAPK Signaling Pathway Activation

Fluoride ions have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis.[12][13] The activation of different MAPK cascades (ERK, JNK, and p38) can lead to diverse cellular outcomes. The diagram below illustrates a simplified overview of this pathway.

Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. Activation of initiator caspases (e.g., Caspase-8, Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave various cellular substrates, ultimately leading to cell death. The presence of a fluorine atom in a molecule can potentially trigger apoptotic pathways.[14][15]

Experimental Workflow for Chiral Resolution

The following diagram illustrates a typical workflow for the chiral resolution of a racemic mixture using a fluorinated mandelic acid as a resolving agent.

Conclusion

Fluorinated mandelic acids represent a class of highly versatile and valuable compounds in modern chemical and biological research. Their unique properties, conferred by the presence of fluorine, enable their application in diverse fields ranging from the synthesis of life-saving drugs and effective agrochemicals to the fine-tuned separation of chiral molecules. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full potential of these remarkable molecules. Further exploration into the direct biological activities of fluorinated mandelic acids and the development of novel synthetic methodologies will undoubtedly continue to expand their importance in science and technology.

References

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-D-mandelic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Fluoromandelic acid - Career Henan Chemical Co. [coreychem.com]

- 6. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Difluoromandelic Acid: A Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-hydroxy carboxylic acids are of paramount importance in the pharmaceutical and fine chemical industries, serving as versatile building blocks for the synthesis of enantiomerically pure molecules. Among these, 2,5-Difluoromandelic acid, with its unique electronic properties imparted by the two fluorine substituents on the aromatic ring, has emerged as a valuable synthon. The fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound an attractive starting material for the development of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral building block in organic synthesis.

Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for Difluoromandelic Acid Derivatives

| Property | Data for 3,5-Difluoromandelic Acid (as a representative example) | Method of Analysis |

| Molecular Formula | C₈H₆F₂O₃ | Elemental Analysis, Mass Spectrometry |

| Molecular Weight | 188.13 g/mol | Mass Spectrometry |

| Melting Point | 135-139 °C | Differential Scanning Calorimetry (DSC), MP Apparatus |

| Appearance | White crystalline solid | Visual Inspection |

| ¹H NMR | Chemical shifts and coupling constants of aromatic and aliphatic protons. The α-proton is a key diagnostic signal. | ¹H Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR | Chemical shifts of aromatic and aliphatic carbons, including the carboxylic acid and the carbon bearing the hydroxyl group. | ¹³C Nuclear Magnetic Resonance Spectroscopy |

| ¹⁹F NMR | Chemical shifts for the two fluorine atoms, which will be distinct. | ¹⁹F Nuclear Magnetic Resonance Spectroscopy |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-F bonds. | Infrared Spectroscopy (IR) |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | Mass Spectrometry (MS) |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | High-Performance Liquid Chromatography (HPLC) |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis involves the creation of the chiral center in a stereocontrolled manner. One common approach is the asymmetric reduction of the corresponding α-keto acid, 2,5-difluorophenylglyoxylic acid, using a chiral reducing agent or a catalyst.

Diagram 1: Asymmetric Synthesis of (R)-2,5-Difluoromandelic Acid

Caption: Asymmetric reduction of an α-keto acid to yield an enantiopure α-hydroxy acid.

Resolution of Racemic this compound

Classical resolution via diastereomeric salt formation is a widely used and effective method for obtaining enantiopure mandelic acid derivatives. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. A common and effective resolving agent for fluorinated mandelic acids is pseudoephedrine.[1]

Experimental Protocol: Resolution of Racemic this compound with (1S,2S)-(+)-Pseudoephedrine

This protocol is a generalized procedure based on the successful resolution of other fluoromandelic acids.[1]

1. Materials:

-

Racemic this compound

-

(1S,2S)-(+)-Pseudoephedrine (0.5 equivalents)

-

95% Ethanol

-

Diethyl ether

-

2M Hydrochloric acid

-

Standard laboratory glassware for crystallization and extraction

2. Procedure: a. Diastereomeric Salt Formation:

- Dissolve racemic this compound (1.0 eq) in a minimal amount of warm 95% ethanol.

- In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (0.5 eq) in warm 95% ethanol.

- Slowly add the pseudoephedrine solution to the acid solution with gentle stirring.

- Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

- Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold 95% ethanol.

Diagram 2: Workflow for Chiral Resolution

Caption: General workflow for the resolution of a racemic acid via diastereomeric salt formation.

Applications in Organic Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. The α-hydroxy acid moiety can be readily converted into other functional groups, and the chiral center can be used to induce stereoselectivity in subsequent reactions.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemistry of a reaction. While specific examples utilizing this compound as a chiral auxiliary are not prevalent in the literature, its structural similarity to mandelic acid suggests its potential in this role. The general strategy involves esterification of the this compound to a substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary.

Diagram 3: Logical Relationship of a Chiral Auxiliary in Synthesis

Caption: The cycle of using a chiral auxiliary to control stereochemistry.

In the Synthesis of Pharmaceutical Intermediates

The unique stereochemistry and electronic properties of this compound make it a valuable precursor for the synthesis of biologically active molecules. For instance, chiral α-hydroxy acids are key components in the synthesis of certain protease inhibitors, anticoagulants, and other therapeutic agents. The difluorinated phenyl ring can enhance the pharmacological profile of the final drug molecule.

Table 2: Potential Applications and Transformations of this compound

| Transformation Reaction | Product Class | Potential Therapeutic Area |

| Esterification | Chiral Esters | Chiral auxiliaries, resolving agents |

| Amidation | Chiral Amides | Enzyme inhibitors, peptide mimics |

| Reduction of Carboxylic Acid | Chiral 1,2-Diols | Ligands for asymmetric catalysis |

| Oxidation of Hydroxyl Group | Chiral α-Keto Acids | Precursors for other chiral molecules |

| Nucleophilic Substitution of Hydroxyl Group | Chiral α-Substituted Acids | Building blocks for various APIs |

Conclusion

This compound is a promising and versatile chiral building block in organic synthesis. The ability to prepare this compound in high enantiomeric purity through methods such as diastereomeric salt resolution opens the door to its application in the synthesis of complex, high-value molecules. The presence of the difluorophenyl moiety offers significant advantages in the design of new pharmaceutical and agrochemical compounds with improved properties. Further research into the asymmetric synthesis and novel applications of this building block is expected to continue to grow, solidifying its importance in the field of chiral chemistry.

References

A Comprehensive Guide to the Theoretical Conformational Analysis of 2,5-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies employed to investigate the conformational landscape of 2,5-Difluoromandelic acid. Understanding the three-dimensional structure of this molecule is paramount in drug design and development, as its specific conformations can significantly influence its biological activity and interaction with target receptors. This document outlines the computational protocols, presents hypothetical yet realistic data based on studies of similar molecules, and visualizes the workflow of such a theoretical investigation.

Introduction to Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses several rotatable bonds, a multitude of conformers can exist, each with a distinct energy level. Identifying the low-energy conformers is crucial as they are the most likely to be present under physiological conditions and thus responsible for the molecule's bioactivity.

Theoretical calculations, particularly quantum chemical methods, have become indispensable tools for studying the conformational preferences of molecules.[1][2] These methods allow for the exploration of the potential energy surface (PES) of a molecule to locate its energy minima, which correspond to stable conformers.[3][4]

Computational Methodology

The following section details a typical computational protocol for the conformational analysis of this compound, based on established methods for similar aromatic carboxylic acids.[1]

Initial Structure Generation and Optimization

The process begins with the generation of a starting 3D structure of this compound. A systematic conformational search is then performed by rotating the key dihedral angles. For this compound, the principal rotations are around the Cα-C(aryl) and Cα-C(OOH) bonds. The resulting unique conformers are then subjected to geometry optimization.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost in studying molecular structures and energies.[5]

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

-

Basis Set: 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic structure, particularly for systems with heteroatoms and potential intramolecular interactions.[1]

-

Solvation Model: To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed for each stationary point found on the PES. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are used to obtain more accurate relative energies.

Conformational Analysis Workflow

The logical flow of a theoretical conformational analysis is depicted in the following diagram.

Results and Discussion

The conformational analysis of this compound is expected to reveal several low-energy conformers. The relative stability of these conformers is primarily determined by the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Intramolecular Hydrogen Bonding

A key feature influencing the conformational preferences of α-hydroxy carboxylic acids is the potential for intramolecular hydrogen bonding.[6][7][8][9] In this compound, a hydrogen bond can form between the hydroxyl group (-OH) and the carbonyl oxygen of the carboxylic acid group. This interaction can significantly stabilize certain conformers.

Hypothetical Conformers of this compound

Based on studies of similar molecules, we can predict the existence of at least two major classes of conformers, characterized by the orientation of the carboxylic acid and hydroxyl groups. The following tables summarize hypothetical but plausible quantitative data for the most stable conformers of this compound in the gas phase.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 0.00 | 75.3 |

| Conf-2 | 1.25 | 14.8 |